molecular formula C13H17NOS B5599810 2-(allylthio)-N-isopropylbenzamide

2-(allylthio)-N-isopropylbenzamide

Cat. No.: B5599810
M. Wt: 235.35 g/mol
InChI Key: ZDOJEYMOVDETMU-UHFFFAOYSA-N
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Description

2-(allylthio)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C13H17NOS and its molecular weight is 235.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.10308534 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroleptic Development

Research has demonstrated the synthesis of analogs, including the one with an allyl group, to develop improved dopamine D-2 receptor tracers. These analogs show increased lipophilicity and affinity towards the dopamine D-2 receptor, indicating their potential utility in developing neuroleptic drugs for conditions such as schizophrenia and bipolar disorder. The study on fluorinated benzamide neuroleptics highlights the significance of these compounds in enhancing the precision of PET imaging for neurological conditions (Mukherjee et al., 1995).

Synthetic Chemistry Applications

The compound has been explored in the context of hydroxyalkylation-initiated radical cyclization, presenting a new method for constructing 4-substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. This metal-free approach provides a novel route towards synthesizing complex heterocyclic structures, which are crucial in drug development and synthetic organic chemistry (Zhou et al., 2015).

Antihyperglycemic Activity

Investigations into the synthesis of allyldithiocarbamates from MBH derivatives have uncovered their conversion into substituted 2-thioxothiazolidine-4-alkanoates. These compounds exhibit significant antihyperglycemic activity, offering a new avenue for diabetes treatment research. The study underscores the therapeutic potential of these derivatives in modulating glucose levels in the body (Dighe et al., 2014).

Corrosion Inhibition

Research into the inhibition of sulfuric acid corrosion of stainless steel by thioureas, including allylthiourea, demonstrates the compound's utility in protecting metals against corrosion. This application is critical in industrial settings, where corrosion can lead to significant economic losses and safety hazards. The findings suggest that compounds like 2-(allylthio)-N-isopropylbenzamide could be explored further for their protective capabilities in various corrosive environments (Agrawal & Namboodhiri, 1990).

Antifungal and Antibacterial Applications

The synthesis of 2-(allylthio)pyrazines has been pursued as a novel cancer chemopreventive agent, highlighting another facet of the compound's utility. By targeting specific enzymatic pathways, these derivatives aim to inhibit the metabolism of carcinogens, providing a preventive approach against cancer development. The research emphasizes the compound's potential in crafting strategies for cancer prevention and therapy (Lee et al., 2001).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would involve studying how the compound interacts with biological systems .

Safety and Hazards

This would involve studying the toxicity of the compound, its potential hazards, and the precautions that need to be taken when handling it .

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed .

Properties

IUPAC Name

N-propan-2-yl-2-prop-2-enylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-4-9-16-12-8-6-5-7-11(12)13(15)14-10(2)3/h4-8,10H,1,9H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDOJEYMOVDETMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.